Lipophilicity Control: N1-Cyclopropylmethyl versus N1-Isopropyl
The target compound bearing an N1-cyclopropylmethyl substituent exhibits a calculated LogP of 1.34, substantially lower than the 2.00 LogP of the directly comparable N1-isopropyl analog (1-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, CAS 1248142-36-0) . This ~0.66 log unit reduction places the cyclopropylmethyl analog in a more favorable fragment-like lipophilicity range (LogP ≤ 3), reducing the risk of poor aqueous solubility and promiscuous binding often associated with more lipophilic fragments while retaining sufficient permeability for cellular target engagement [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.3388 (ChemScene computational prediction) |
| Comparator Or Baseline | 1-Isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid: LogP = 2.00 (Fluorochem data) |
| Quantified Difference | ΔLogP ≈ -0.66 (target is less lipophilic by ~0.66 log units) |
| Conditions | In silico LogP calculation; target data from ChemScene ; comparator data from Fluorochem product specification |
Why This Matters
In fragment-based screening, a LogP near 1.3 is closer to the fragment-optimized range (LogP 1–3) than LogP 2.0, offering a better starting point for hit-to-lead optimization without requiring early lipophilicity reduction that often compromises potency.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8(19), 876–877. View Source
